Ethyl 2,4-difluoro-6-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 2,4-difluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNQVJVUYQWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution and Methylation
The initial step generally involves the substitution of a benzene ring with methyl groups at specific positions. This can be achieved via electrophilic aromatic substitution (EAS) reactions, such as methylation using methylating agents like methyl iodide or dimethyl sulfate, often catalyzed by Lewis acids like aluminum chloride. Alternatively, starting from methylated precursors like toluene derivatives can streamline the process.
- Use of Friedel-Crafts methylation with methyl chloride or methyl iodide.
- Catalysis with aluminum chloride.
- Control of temperature (typically 0–25°C) to favor mono-methylation at desired positions.
Introduction of the Carboxylate Group (Esterification)
The final step involves converting the substituted aromatic into the ester form, specifically ethyl ester.
- Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
- Alternatively, direct esterification of the acid chloride derivative with ethanol under reflux conditions.
Summary of the Synthesis Route
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Methylation of benzene derivative | Methyl chloride or methyl iodide, AlCl₃, 0–25°C | Introduce methyl group at desired position |
| 2 | Regioselective fluorination | Selectfluor or DAST, 0–25°C | Introduce fluorine atoms at positions 2 and 4 |
| 3 | Esterification | Ethanol, sulfuric acid, reflux | Convert carboxylic acid to ethyl ester |
Data-Driven Insights and Research Findings
- Patented Methods: Patent CN112574040A describes a synthesis route for similar aromatic esters involving nitration, halogenation, and esterification, emphasizing operational simplicity and high yields.
- Research on Aromatic Fluorination: Studies indicate that electrophilic fluorination on methyl-substituted benzenes yields regioselective fluorination at ortho and para positions, aligning with the desired substitution pattern for ethyl 2,4-difluoro-6-methylbenzoate.
- Esterification Efficiency: Fischer esterification under reflux conditions typically achieves yields exceeding 90%, with purification via distillation or chromatography.
Notes on Optimization and Industrial Scale-Up
- Regioselectivity: Use of directing groups and controlled fluorination conditions are critical to ensure fluorine substitution at the correct positions.
- Yield Maximization: Sequential purification after each step reduces impurities and improves overall yield.
- Raw Material Availability: Starting from commercially available methylbenzenes and fluorinating agents facilitates scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-difluoro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Derivatives with different substituents replacing the fluorine atoms.
Reduction: Ethyl 2,4-difluoro-6-methylbenzyl alcohol.
Oxidation: 2,4-difluoro-6-methylbenzoic acid.
Scientific Research Applications
Ethyl 2,4-difluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2,4-difluoro-6-methylbenzoate with structurally related compounds based on substituents, molecular properties, and applications inferred from the evidence:
Notes:
- Substituent Effects : Fluorine atoms enhance metabolic stability and electron-withdrawing properties, whereas bromine/chlorine increases molecular weight and reactivity in electrophilic substitution .
- Ester Group : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, influencing their utility in synthetic pathways .
a. Structural Analogues in Agrochemicals
Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) from highlight the importance of fluorinated and methyl-substituted benzoates in herbicidal activity. Ethyl 2,4-difluoro-6-methylbenzoate may similarly act as a precursor for sulfonylurea herbicides due to its fluorine-enhanced stability .
c. Physicochemical Properties
Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) has a higher molecular weight (230.21 g/mol) than the hypothetical target compound, suggesting that replacing methoxy with methyl could reduce steric hindrance while retaining fluorinated benefits .
Biological Activity
Ethyl 2,4-difluoro-6-methylbenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Ethyl 2,4-difluoro-6-methylbenzoate has the molecular formula . The presence of two fluorine atoms and a methyl group on the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design.
Synthesis Methods
Synthetic Routes:
The synthesis typically involves the esterification of 2,4-difluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.
Industrial Production:
For large-scale production, continuous flow reactors are utilized, allowing better control over reaction conditions and increased yields. Advanced catalysts are employed to optimize the efficiency of the process.
The biological activity of ethyl 2,4-difluoro-6-methylbenzoate is largely attributed to its interaction with various biological targets:
- Enzyme Interaction: The compound may interact with enzymes or receptors, altering their activity. The fluorine atoms enhance its stability and bioavailability.
- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for further investigation in pharmacological applications.
Antimicrobial Activity
Ethyl 2,4-difluoro-6-methylbenzoate has been explored for its antimicrobial properties. In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
-
Study on Antimicrobial Activity:
A study evaluated the efficacy of ethyl 2,4-difluoro-6-methylbenzoate against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL, indicating strong potential as an antimicrobial agent. -
Inhibition of Cancer Cell Lines:
Another investigation assessed the compound's effects on human breast cancer MCF-7 cells. Ethyl 2,4-difluoro-6-methylbenzoate exhibited a growth inhibitory effect with an IC50 value of 27 nM, highlighting its potential as an anticancer agent .
Comparative Analysis
Ethyl 2,4-difluoro-6-methylbenzoate can be compared with similar compounds to understand its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl benzoate | Lacks fluorine atoms | Minimal biological activity |
| Methyl 2,4-difluorobenzoate | Contains a methyl ester | Moderate antimicrobial activity |
| Ethyl 2,3-difluoro-6-methylbenzoate | Different fluorine positioning | Limited studies available |
The unique arrangement of substituents in ethyl 2,4-difluoro-6-methylbenzoate enhances its reactivity and biological interactions compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
